2,4'-Dichlorobiphenyl-d8 2,4'-Dichlorobiphenyl-d8
Brand Name: Vulcanchem
CAS No.: 1219795-19-3
VCID: VC0058676
InChI: InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
SMILES: C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C12H8Cl2
Molecular Weight: 231.145

2,4'-Dichlorobiphenyl-d8

CAS No.: 1219795-19-3

Cat. No.: VC0058676

Molecular Formula: C12H8Cl2

Molecular Weight: 231.145

* For research use only. Not for human or veterinary use.

2,4'-Dichlorobiphenyl-d8 - 1219795-19-3

Specification

CAS No. 1219795-19-3
Molecular Formula C12H8Cl2
Molecular Weight 231.145
IUPAC Name 1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene
Standard InChI InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Standard InChI Key UFNIBRDIUNVOMX-PGRXLJNUSA-N
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structure

Molecular Identification

2,4'-Dichlorobiphenyl-d8 is characterized by a biphenyl backbone with two chlorine atoms positioned at the 2 and 4' carbons, while eight hydrogen atoms are replaced with deuterium isotopes. This compound is formally recognized by its Chemical Abstracts Service (CAS) Registry Number 1219795-19-3 . Its molecular formula is C12H8Cl2, representing the carbon skeleton, hydrogen/deuterium atoms, and chlorine substituents that compose this molecule.

Structural Parameters

The structural parameters and identifiers of 2,4'-Dichlorobiphenyl-d8 provide essential information for researchers working with this compound:

ParameterValue
IUPAC Name1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene
Molecular FormulaC12H8Cl2
Molecular Weight231.145 g/mol
CAS Number1219795-19-3
PubChem CID131701131
Standard InChIInChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Standard InChIKeyUFNIBRDIUNVOMX-PGRXLJNUSA-N

This compound differs from its non-deuterated analog (2,4'-Dichlorobiphenyl) primarily in the substitution of eight hydrogen atoms with deuterium, which increases its molecular weight from 223.098 g/mol to 231.145 g/mol .

Physical and Chemical Properties

Physical Characteristics

While specific experimental physical data for 2,4'-Dichlorobiphenyl-d8 is limited in the scientific literature, its properties can be reasonably inferred from its non-deuterated counterpart with minor adjustments for isotopic effects. The deuteration process typically results in subtle changes to physical properties such as melting point, boiling point, and density, though these variations are generally small and predictable.

Chemical Reactivity

Like other polychlorinated biphenyls, 2,4'-Dichlorobiphenyl-d8 exhibits remarkable chemical stability, particularly due to the strength of the carbon-chlorine bonds in its structure. The incorporation of deuterium atoms further enhances this stability, as carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds. This stability contributes to the compound's persistence and resistance to degradation, properties that make it both valuable as an analytical standard and concerning as an environmental contaminant.

Applications in Research

Analytical Chemistry Applications

The primary value of 2,4'-Dichlorobiphenyl-d8 lies in its applications as an analytical standard and internal reference compound. Its deuterium labeling provides distinct mass spectrometric properties that allow it to be easily distinguished from its non-deuterated analog in complex matrices. This characteristic makes it an ideal internal standard for quantitative analysis of PCBs in environmental samples, biological specimens, and industrial products.

Environmental Monitoring

2,4'-Dichlorobiphenyl-d8 serves as a crucial tool in environmental monitoring and analysis of PCB contamination. Environmental scientists utilize this deuterated compound to accurately quantify PCB levels in soil, water, sediment, and biological samples. The stable isotopic properties of 2,4'-Dichlorobiphenyl-d8 enable precise tracking and measurement, contributing to more reliable environmental risk assessments and remediation strategies.

Pharmacokinetic Studies

Deuterium substitution in compounds like 2,4'-Dichlorobiphenyl-d8 can significantly influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This property makes deuterated compounds valuable in drug development for creating variants with improved stability or reduced toxicity. Researchers exploit the kinetic isotope effect of deuterium substitution to study metabolic pathways and develop compounds with enhanced pharmacological profiles.

Synthesis and Production

Production Considerations

Production of high-purity 2,4'-Dichlorobiphenyl-d8 requires careful control of reaction conditions and sophisticated purification techniques to ensure isotopic purity and position-specific deuteration. The synthesis typically aims to achieve high deuterium incorporation at specific positions while maintaining the structural integrity of the chlorinated biphenyl backbone .

Comparison with Related Compounds

Comparison with Non-deuterated Analog

The table below compares key properties of 2,4'-Dichlorobiphenyl-d8 with its non-deuterated counterpart:

Property2,4'-Dichlorobiphenyl-d82,4'-Dichlorobiphenyl
CAS Number1219795-19-334883-43-7
Molecular Weight231.145 g/mol223.098 g/mol
Isotopic CompositionContains 8 deuterium atomsContains only hydrogen atoms
Mass Spectrometric BehaviorHigher mass fragmentsLower mass fragments
Chemical ReactivitySlightly lower due to C-D bondsStandard for PCB congener
Primary ApplicationAnalytical standardEnvironmental contaminant

This comparison highlights the structural similarities but functional differences between the deuterated and non-deuterated compounds .

Relationship to Other PCBs

2,4'-Dichlorobiphenyl-d8 is structurally related to other PCB congeners, differing in the number and position of chlorine substituents. The specific 2,4' substitution pattern gives this compound unique physical, chemical, and analytical properties compared to other dichlorinated biphenyls, such as the 4,4'-dichlorobiphenyl isomer, which has chlorine atoms positioned differently on the biphenyl backbone .

Research Implications

Analytical Method Development

The availability of high-quality 2,4'-Dichlorobiphenyl-d8 as an internal standard has significantly contributed to the development of more accurate and reliable analytical methods for PCB detection and quantification. These improved methods are essential for environmental monitoring, regulatory compliance testing, and research into the environmental fate and transport of PCBs.

Isotope Effect Studies

The deuterium labeling in 2,4'-Dichlorobiphenyl-d8 provides opportunities for studying kinetic isotope effects in various chemical and biochemical reactions. These studies can provide valuable insights into reaction mechanisms, particularly those involving C-H bond cleavage, which can be significantly affected by deuterium substitution.

Future Research Directions

Environmental Fate Studies

Future research utilizing 2,4'-Dichlorobiphenyl-d8 may focus on tracking the environmental fate and biodegradation pathways of PCBs in complex ecosystems. The distinctive isotopic signature of the deuterated compound allows researchers to distinguish between different sources and transformation processes, providing a more comprehensive understanding of PCB behavior in the environment.

Advanced Analytical Applications

As analytical technologies continue to advance, particularly in the areas of high-resolution mass spectrometry and multi-dimensional chromatography, the role of deuterated standards like 2,4'-Dichlorobiphenyl-d8 is likely to expand. These compounds will facilitate the development of increasingly sensitive and selective methods for detecting trace levels of environmental contaminants in complex matrices.

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